

Understanding Dorsomorphin's Off-Target Effects

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Compound Focus: Dorsomorphin

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FAQ 1: What are the primary off-target effects of dorsomorphin (Compound C)?

Dorsomorphin is known for its lack of specificity. While it was identified as the first selective small-molecule inhibitor of Bone Morphogenetic Protein (BMP) signaling, it has significant "off-target" effects [1] [2]. The main off-target activities are:

- **VEGF Receptor 2 (VEGFR2/Fik1/KDR) Inhibition:** **Dorsomorphin** potently inhibits the VEGF type-2 receptor, disrupting processes like angiogenesis in zebrafish models [1] [2].
- **AMP-Activated Protein Kinase (AMPK) Inhibition:** It is also a known inhibitor of AMPK, though it is important to note that this effect is weaker than its inhibition of some BMP receptors, and it should not be used as a specific AMPK inhibitor [3] [4].

FAQ 2: How can I confirm that an observed anti-angiogenic effect is due to VEGF inhibition and not BMP inhibition?

This was a central question addressed in the original research. The solution was to use a more selective inhibitor. The analog **DMH1** was developed to target BMP signaling exclusively without affecting the VEGF pathway [1] [2].

- **Experimental Evidence:** In zebrafish embryos, **dorsomorphin** treatment (at 5-10 μM) consistently caused significant defects in intersomitic vessel (ISV) formation, a VEGF-dependent process. In contrast, treatment with DMH1 at concentrations up to 50 μM dorsalized the embryo (a BMP-inhibition phenotype) but **did not disrupt** the angiogenic process [2]. This experiment clearly demonstrates

that BMP signaling is not required for zebrafish ISV formation and that the anti-angiogenic effect of **dorsomorphin** is indeed an off-target effect on VEGF signaling.

Comparative Inhibitor Potency and Selectivity

The following table summarizes the in vivo effective concentrations (EC) of **dorsomorphin** and key analogues for dorsalization (BMP inhibition) and intersomitic vessel disruption (VEGF inhibition) in zebrafish embryos [2].

| Compound | Dorsalization (BMP Inhibition) EC ₁₀₀ (μM) | ISV Disruption (VEGF Inhibition) EC ₅₀ (μM) | Nonspecific Toxicity EC ₁₀₀ (μM) |
|-------------------|---|--|---|
| Dorsomorphin (DM) | 2.5 | 5 | 20 |
| LDN-193189 | 3 | 20 | 20 |
| DMH1 | 0.2 | No effect (>50) | No effect (>50) |
| DMH4 | No effect (>50) | 1 | No effect (>50) |
| SU5416 | No effect | 2 | 5 |

Key takeaways from the data:

- **DMH1** is a highly selective BMP inhibitor with greater potency and lower toxicity than **dorsomorphin** [2] [5].
- **DMH4** is an example of an analog developed for selective VEGF inhibition [2].
- The table provides a reference for selecting the right tool compound based on your target pathway.

Experimental Protocol: Assessing VEGF Inhibition in Zebrafish

This protocol is adapted from the in vivo structure-activity relationship study used to characterize **dorsomorphin** analogs [2].

Objective: To evaluate the anti-angiogenic (VEGF inhibitory) effect of a compound using a zebrafish intersomitic vessel (ISV) formation assay.

Materials:

- Transgenic zebrafish line (e.g., Tg(fli1a:EGFP)y1) with GFP-labeled endothelial cells.
- Test compounds (e.g., **Dorsomorphin**, DMH1, DMH4).
- Dimethyl sulfoxide (DMSO) for preparing compound stock solutions.
- Embryo water.
- 6-well or 12-well cell culture plates.
- Fluorescence microscope.

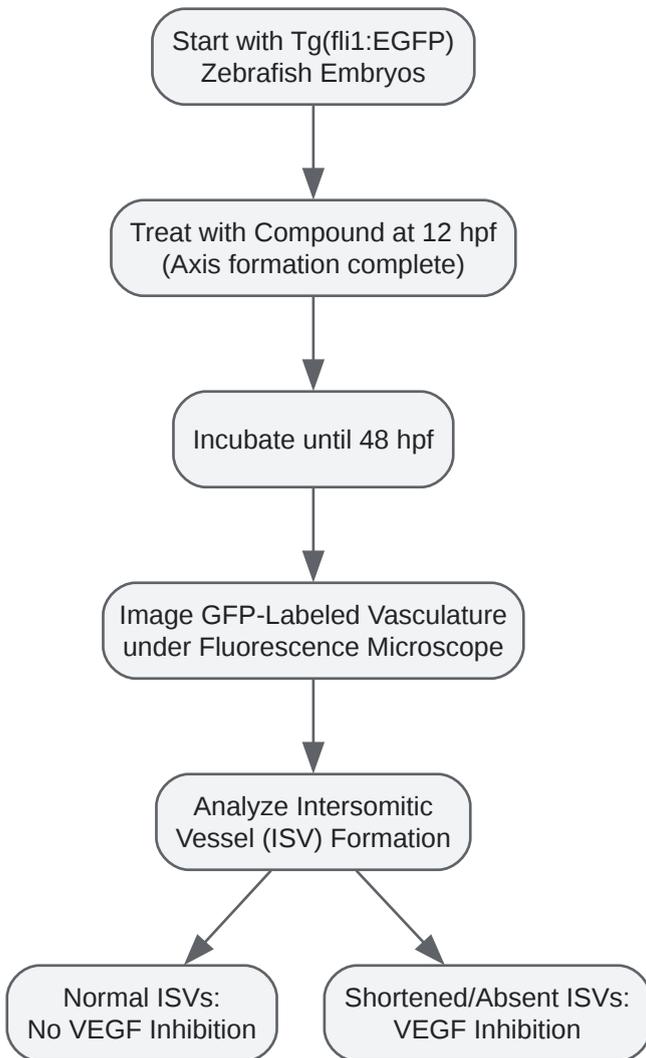
Method:

- **Preparation:** Collect and raise transgenic zebrafish embryos standard conditions.
- **Compound Exposure:** At **12 hours post-fertilization (hpf)**, dechorionate the embryos and array them into a multi-well plate (e.g., 20 embryos per well). Expose the embryos to a range of concentrations of the test compound (e.g., 0.1 μM to 50 μM) diluted in embryo water. Include a control group with an equal volume of DMSO.
- **Incubation:** Incubate the embryos at 28.5 °C until they reach **48 hpf**.
- **Visualization and Analysis:** Anesthetize the larvae and mount them for imaging. Using a fluorescence microscope, visualize and score the ISV formation.
 - A positive VEGF inhibition phenotype is characterized by **severely shortened or absent ISVs**.
 - The **EC₅₀** for ISV disruption is the concentration at which approximately 50% of the ISVs are inhibited.

Troubleshooting Tip: If a compound causes ISV defects, use the selective BMP inhibitor DMH1 in a parallel experiment. If DMH1 does not cause ISV defects, the observed effect with your test compound is likely due to off-target VEGF inhibition.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the key experimental workflow and the signaling pathways involved to help you visualize the process and the biology.



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Diagram: Workflow for in vivo angiogenesis assay in zebrafish. Treatment at 12 hpf allows specific assessment of VEGF-dependent ISV formation without confounding effects from early BMP-mediated dorsalization.

*Diagram: Mechanism of **dorsomorphin** and its analogues. **Dorsomorphin** non-selectively inhibits both BMP and VEGF pathways. **DMH1** is a selective BMP inhibitor, while **DMH4** is a selective VEGF inhibitor.*

Key Recommendations for Experimental Design

- **Select the Right Tool Compound:** For future studies aimed specifically at inhibiting BMP signaling, **DMH1** is strongly recommended over **dorsomorphin** due to its superior selectivity and potency [2]

[5].

- **Interpret Historical Data with Caution:** Re-evaluate the conclusions of any prior research that used **dorsomorphin** (Compound C) to probe BMP or AMPK function, as the observed phenotypes could have been confounded by VEGF inhibition or other off-target effects [3].
- **Employ In Vivo Selectivity Assessment:** The zebrafish embryo model is a powerful platform for early-stage lead optimization, as it simultaneously evaluates a compound's in vivo bioactivity, selectivity, and bioavailability [1] [2].

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References

1. In vivo structure-activity relationship study of dorsomorphin analogues... [pubmed.ncbi.nlm.nih.gov]
2. In Vivo Structure Activity Relationship Study of Dorsomorphin ... [pmc.ncbi.nlm.nih.gov]
3. Its Use and Misuse as an AMPK Inhibitor [pubmed.ncbi.nlm.nih.gov]
4. Dorsomorphin inhibits BMP signals required for ... [pmc.ncbi.nlm.nih.gov]
5. Dorsomorphin homologue 1, a highly selective small- ... [sciencedirect.com]

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